molecular formula C23H18BrNO2S B2763786 Br-BTXI CAS No. 2253748-36-4

Br-BTXI

Cat. No.: B2763786
CAS No.: 2253748-36-4
M. Wt: 452.37
InChI Key: FLJAAPMGHZNCBW-UHFFFAOYSA-N
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Description

Brominated benzothioxanthene imide (Br-BTXI) is a derivative of benzothioxanthene imide, a sulfur-containing rylene-imide compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Br-BTXI typically involves the selective mono-bromination of benzothioxanthene imide. One efficient method employs bromine in the presence of a catalyst to achieve high yields of the monobrominated product . Another approach involves the use of N-bromosuccinimide (NBS) activated with p-toluenesulfonic acid in ethanol, although this method requires a large excess of reactant to achieve full conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Br-BTXI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in the synthesis of more complex organic electronic materials .

Scientific Research Applications

Br-BTXI has been extensively studied for its applications in organic electronics. Some key areas include:

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene Diimide (NDI)
  • Perylene Diimide (PDI)
  • Benzothioxanthene Monoimide (BTXI)

Uniqueness

Br-BTXI is unique due to its bromine substitution, which enhances its reactivity and electronic properties compared to its non-brominated counterparts. This makes it particularly valuable in the development of advanced organic electronic materials .

Properties

IUPAC Name

10-bromo-14-pentan-3-yl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO2S/c1-3-12(4-2)25-22(26)15-10-9-14-13-7-5-6-8-18(13)28-21-17(24)11-16(23(25)27)19(15)20(14)21/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJAAPMGHZNCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=CC=CC=C5S4)Br)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253748-36-4
Record name 5-bromo-2-(pentan-3-yl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione
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